molecular formula C10H10O5 B085985 Vanilpyruvic acid CAS No. 1081-71-6

Vanilpyruvic acid

Cat. No.: B085985
CAS No.: 1081-71-6
M. Wt: 210.18 g/mol
InChI Key: YGQHQTMRZPHIBB-UHFFFAOYSA-N
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Comparison with Similar Compounds

Vanilpyruvic acid is similar to other phenylpyruvic acid derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a metabolite in catecholamine metabolism and its presence in human urine make it a valuable compound for research in biochemistry and medicine .

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,11H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQHQTMRZPHIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148407
Record name Vanilpyruvic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vanilpyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011714
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CAS No.

1081-71-6
Record name Vanilpyruvic acid
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Record name Vanilpyruvic acid
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Record name 1081-71-6
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Record name Vanilpyruvic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-methoxyphenylpyruvic Acid
Source European Chemicals Agency (ECHA)
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Record name VANILPYRUVIC ACID
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Record name Vanilpyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the clinical significance of elevated vanilpyruvic acid levels in urine?

A: Elevated levels of this compound in urine can be indicative of certain medical conditions. For instance, it has been found in the urine of patients with neuroblastoma [, ]. Additionally, a case study reported elevated this compound, along with vanillactic acid, in the urine of a child with aromatic L-amino acid decarboxylase (AADC) deficiency, a rare genetic disorder []. This suggests that this compound, alongside other markers, might be useful in diagnosing and monitoring such conditions.

Q2: How is this compound metabolized in the body?

A: Research indicates that this compound is a metabolite in the breakdown pathway of several compounds, including L-3,4-dihydroxyphenylalanine (L-DOPA) and dopamine. Studies in rats revealed that this compound is formed from the decarboxylation of 3,4-dihydroxyphenylalanine and can be further reduced to its corresponding lactic acid form []. The route of administration (oral vs. intraperitoneal) influenced the metabolic pathways and the relative amounts of different metabolites [].

Q3: Can you describe a method for measuring this compound in urine?

A: High-performance liquid chromatography (HPLC) has been successfully employed to determine this compound levels in urine samples []. The method involves acidifying the urine sample and extracting this compound using ethyl acetate. After converting the keto form of the acid to its enol form, the sample is analyzed using HPLC with a UV detector at 280 nm. This technique allows for the separation and quantification of this compound in urine, enabling researchers and clinicians to assess its levels for diagnostic or monitoring purposes.

Q4: Are there any genetic factors known to influence this compound levels?

A: Yes, mutations in the gene encoding for aromatic L-amino acid decarboxylase (AADC) can lead to the accumulation of this compound in the body [, ]. AADC deficiency impairs the synthesis of important neurotransmitters, including serotonin and dopamine. This disruption in neurotransmitter production can lead to a build-up of metabolic precursors like this compound, as seen in the case study of the young girl with AADC deficiency [].

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